1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(1,3-thiazol-2-yl)piperidine-3-carboxamide
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Overview
Description
1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(1,3-thiazol-2-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C20H21N5O2S and its molecular weight is 395.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
- Anti-inflammatory and Analgesic Agents : Research led by Abu-Hashem et al. (2020) delves into the synthesis of novel heterocyclic compounds derived from benzodifuranyl, triazines, and thiazolopyrimidines, demonstrating significant anti-inflammatory and analgesic activities, indicative of potential applications in pain management and inflammatory disorders (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
- Antiparkinsonian Activities : Amr et al. (2008) developed thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives showing analgesic and antiparkinsonian activities, which could contribute to the development of new treatments for Parkinson's disease (Amr, Maigali, & Abdulla, 2008).
- Antimicrobial and Antituberculosis Activities : Patel, Agravat, & Shaikh (2011) reported on the antimicrobial activities of new pyridine derivatives, hinting at the utility of these compounds in combating infectious diseases (Patel, Agravat, & Shaikh, 2011). Additionally, Jeankumar et al. (2013) designed thiazole-aminopiperidine hybrids as Mycobacterium tuberculosis GyrB inhibitors, showcasing their potential in antituberculosis drug development (Jeankumar et al., 2013).
Anticancer and Dyeing Applications
- Antitumor Activities : Khalifa et al. (2015) synthesized heterocyclic aryl monoazo compounds, including thiazole-selenium disperse dyes, and assessed their antioxidant, antitumor, and antimicrobial activities. These compounds demonstrated high efficiency in vitro, offering insights into their potential for developing sterile and biologically active fabrics for various applications (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).
Mechanism of Action
Target of Action
The primary target of this compound is the GABA-A receptor . The GABA-A receptor is an ionotropic receptor and ligand-gated ion channel which mediates inhibitory neurotransmission in the central nervous system.
Mode of Action
This compound acts as a selective and competitive antagonist at the GABA-A receptor . An antagonist is a substance that interferes with or inhibits the physiological action of another. In this case, the compound prevents the action of GABA (gamma-aminobutyric acid), the chief inhibitory neurotransmitter in the mammalian central nervous system.
Pharmacokinetics
Thiazole derivatives, for example, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties can influence the compound’s bioavailability and its ability to reach its target in the body.
Properties
IUPAC Name |
1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(1,3-thiazol-2-yl)piperidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2S/c1-27-16-6-4-14(5-7-16)17-8-9-18(24-23-17)25-11-2-3-15(13-25)19(26)22-20-21-10-12-28-20/h4-10,12,15H,2-3,11,13H2,1H3,(H,21,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OERGICGNTQOEQH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCCC(C3)C(=O)NC4=NC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.